Fluvastatin Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluvastatin Methyl Ester is a derivative of Fluvastatin . Fluvastatin is a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . It works by reducing the levels of “bad” cholesterol (low-density lipoprotein, or LDL), increasing levels of “good” cholesterol (high-density lipoprotein, or HDL), and lowering triglycerides (a type of fat in the blood) .
Synthesis Analysis
The key step in the synthesis of Fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis
The molecular formula of this compound is C25H28FNO4 . It is a derivative of Fluvastatin, which is a member of the statin drug class .Chemical Reactions Analysis
As an ester, this compound can undergo hydrolysis in the presence of a strong-acid catalyst . This reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
The molecular formula of this compound is C25H28FNO4 . More detailed physical and chemical properties may be found in specialized databases or scientific literature .科学的研究の応用
Genetic Analysis in Renal Transplant Recipients
Fluvastatin demonstrated efficacy in reducing cardiovascular disease in renal transplant recipients without evidence for genetic factors affecting its response. A study involving 1,404 patients explored the association between genetic polymorphisms and the drug's effect, highlighting its utility in cardiovascular risk management in this patient group (Singer et al., 2007).
Novel Agent for Prophylaxis of Renal Cancer Metastasis
Fluvastatin showed potential as a prophylactic agent against renal cancer metastasis. It inhibited in vitro tumor growth, invasion, angiogenesis, and metastasis of Renca cells, suggesting a novel application in cancer prevention (Horiguchi et al., 2004).
Antiatherosclerotic and Antithrombotic Effects
Research indicates that Fluvastatin possesses antiatherosclerotic and antithrombotic effects beyond cholesterol lowering, impacting the progression of atherosclerotic coronary heart disease (CHD) and cardiovascular mortality. These effects are attributed to its pleiotropic actions, including modulation of the mevalonate pathway, decreased adhesion molecule expression, and effects on endothelial function (Corsini, 2000).
Modulation of P-glycoprotein and Drug Resistance
Fluvastatin, among other statins, was studied for its ability to modulate P-glycoprotein (P-gp) mediated drug transport, which is crucial for reversing multidrug resistance in cancer therapy. This suggests its potential role in enhancing the efficacy of chemotherapeutic agents (Bogman et al., 2001).
Antioxidant Effects and LDL Modification
The antioxidant properties of Fluvastatin and its metabolites were shown to inhibit LDL oxidation and cholesterol esterification in macrophages, contributing to its antiatherogenic action in vivo. This indicates its role in preventing oxidative stress-induced modifications in lipoproteins (Tanaka et al., 2001).
Bone Regeneration and hMSC Differentiation
A study on a fluvastatin-releasing hydrogel delivery system for bone regeneration demonstrated its potential to trigger osteogenic differentiation of human mesenchymal stem cells (hMSCs) and modulate their function, offering a novel application in tissue engineering (Benoit et al., 2006).
作用機序
Target of Action
Fluvastatin Methyl Ester primarily targets the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis .
Mode of Action
Fluvastatin selectively and competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, fluvastatin reduces the conversion of HMG-CoA to mevalonate, thereby decreasing the production of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by fluvastatin leads to a decrease in cholesterol biosynthesis . This reduction in cholesterol levels triggers an upregulation of low-density lipoprotein (LDL) receptor expression, improving serum clearance . Additionally, fluvastatin has been shown to reduce platelet aggregation through PPARα and PPAR-γ .
Pharmacokinetics
Approximately 95% of a single dose of fluvastatin is excreted via the biliary route with less than 2% as the parent compound . At high doses, the pharmacokinetics of fluvastatin are non-linear, possibly due to saturation of hepatic uptake .
Safety and Hazards
将来の方向性
Fluvastatin is indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. When combined with a low-fat diet, a weight-loss program, and exercise, fluvastatin may reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on optimizing the use of Fluvastatin and its derivatives in treating these conditions.
特性
{ "Design of the Synthesis Pathway": "The synthesis of Fluvastatin Methyl Ester can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl iodide", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Benzaldehyde", "Piperidine", "Chloroacetyl chloride", "Lithium aluminum hydride", "Fluvastatin" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl iodide and sodium hydride to form ethyl 2-methyl-3-oxobutanoate.", "Step 2: Ethyl 2-methyl-3-oxobutanoate is then hydrolyzed with hydrochloric acid to form 2-methyl-3-hydroxybutanoic acid.", "Step 3: The hydroxy acid is then converted to its methyl ester by reaction with methanol and hydrochloric acid.", "Step 4: The resulting methyl ester is reduced to the corresponding alcohol using sodium borohydride.", "Step 5: The alcohol is then reacted with benzaldehyde and piperidine to form the corresponding Schiff base.", "Step 6: The Schiff base is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.", "Step 7: The chloroacetamide is reduced with lithium aluminum hydride to form Fluvastatin Methyl Ester.", "Step 8: Fluvastatin Methyl Ester is then purified and isolated from the reaction mixture." ] } | |
CAS番号 |
786710-21-2 |
分子式 |
C25H28FNO4 |
分子量 |
425.50 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。